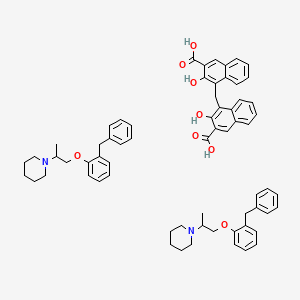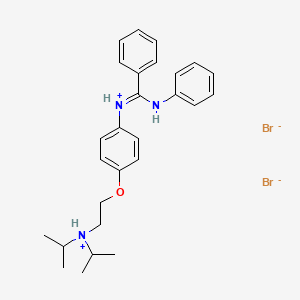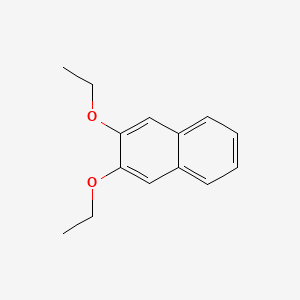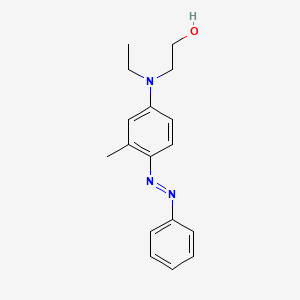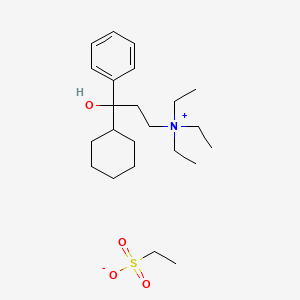
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate is a chemical compound with the molecular formula C21H36NO.C2H5O3S and a molecular weight of 427.71 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to a propyl chain, along with a triethylammonium group and an ethanesulfonate group. It is used primarily in experimental and research settings .
Vorbereitungsmethoden
The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate involves several steps. One common synthetic route includes the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropylamine with triethylamine in the presence of ethanesulfonic acid. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the principles of industrial organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply if large-scale production were necessary.
Analyse Chemischer Reaktionen
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation typically include ketones or carboxylic acids, depending on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triethylammonium group. .
Wissenschaftliche Forschungsanwendungen
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex organic molecules.
Biology: This compound can be used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing. Its unique structure may allow it to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may inhibit specific enzymes or proteins by binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate include other quaternary ammonium salts and compounds with similar structural features:
Benzalkonium chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used in various applications, including as a surfactant and in DNA extraction protocols.
Tetraethylammonium chloride: Used in research to study ion channels and membrane transport mechanisms
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
67603-56-9 |
|---|---|
Molekularformel |
C23H41NO4S |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;ethanesulfonate |
InChI |
InChI=1S/C21H36NO.C2H6O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-6(3,4)5/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
GSIJHPZDYIVQGS-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.CCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

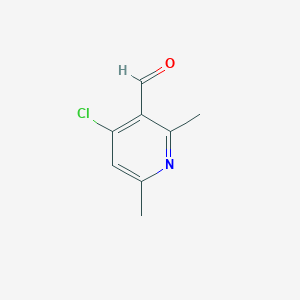
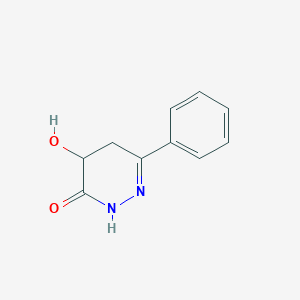
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
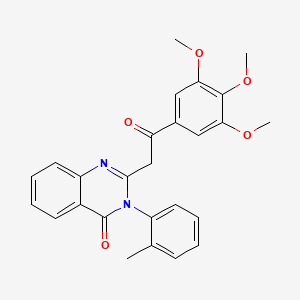

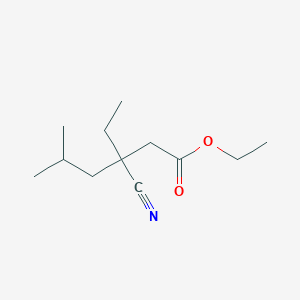
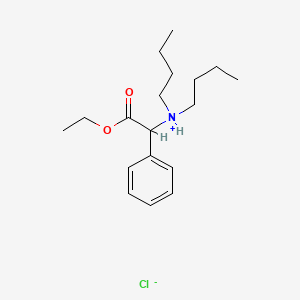
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
